Chemical structure analysis of Benzyl (4-methylazepan-4-yl)carbamate
Chemical structure analysis of Benzyl (4-methylazepan-4-yl)carbamate
An In-depth Technical Guide to the Chemical Structure Analysis of Benzyl (4-methylazepan-4-yl)carbamate
Introduction
Benzyl (4-methylazepan-4-yl)carbamate is a molecule of significant interest within contemporary drug discovery and development pipelines. Its unique architecture, featuring a chiral quaternary center within a seven-membered azepane ring coupled with a versatile benzyl carbamate protecting group, presents both opportunities and challenges for synthetic chemists and pharmacologists. The carbamate moiety is a well-established functional group in medicinal chemistry, often used as a protecting group for amines in peptide synthesis or as a key pharmacophore in its own right.[1][2] The azepane scaffold is a privileged structure found in numerous biologically active compounds.
A definitive and unambiguous confirmation of the chemical structure of such a molecule is paramount. It underpins all subsequent research, from understanding its pharmacological activity to ensuring the reproducibility of its synthesis and meeting stringent regulatory standards. This guide provides a comprehensive, multi-technique approach to the structural elucidation of Benzyl (4-methylazepan-4-yl)carbamate, moving beyond mere data reporting to explain the causal-driven strategies that ensure analytical certainty. We will explore the synergistic application of spectroscopic, chromatographic, and crystallographic techniques, providing field-proven insights for researchers, scientists, and drug development professionals.
Molecular Architecture & Physicochemical Properties
The foundational step in any analysis is a thorough understanding of the molecule's constituent parts. Benzyl (4-methylazepan-4-yl)carbamate comprises three key regions:
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The Benzyl Carbamate Group: This group is critical for both its chemical properties and its analytical "signature," particularly the strong UV chromophore of the phenyl ring and the characteristic carbonyl (C=O) and N-H vibrations.
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The Azepane Ring: A seven-membered saturated heterocycle. Its flexible, non-planar conformation results in a complex proton NMR spectrum due to chemically non-equivalent methylene protons.
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The C4-Quaternary Center: This chiral carbon atom, substituted with a methyl group and the carbamate's nitrogen, introduces stereochemistry. The lack of a proton at this position is a key diagnostic feature in NMR spectroscopy.
| Property | Value / Description | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | - |
| Molecular Weight | 262.35 g/mol | - |
| Chirality | Contains one stereocenter at the C4 position | - |
| Key Functional Groups | Carbamate, Tertiary Amine, Aromatic Ring | - |
| Physical Form | Typically an oil or semi-solid at room temperature |
Integrated Analytical Workflow
A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The workflow below illustrates a logical progression from initial purity assessment to definitive three-dimensional structure determination.
Caption: Integrated workflow for the structural elucidation of Benzyl (4-methylazepan-4-yl)carbamate.
Spectroscopic Characterization
Spectroscopy provides the most detailed information about the molecule's bonding framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For Benzyl (4-methylazepan-4-yl)carbamate, a combination of 1D and 2D experiments in a solvent like CDCl₃ is essential.[3]
Rationale for Experimental Choice: The complexity of the azepane ring's proton signals, which are often overlapping and exhibit complex splitting, necessitates 2D NMR. Techniques like COSY, HSQC, and HMBC are not merely confirmatory; they are required to trace the proton-proton and proton-carbon correlations and build the molecular skeleton piece by piece.[4]
Expected ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Correlations (HMBC) |
| Phenyl-H | ~7.3-7.4 (m, 5H) | ~128-136 | Aromatic protons. Correlate to Benzyl-CH₂. |
| Benzyl-CH₂ | ~5.1 (s, 2H) | ~67 | Deshielded by adjacent oxygen. Correlates to C=O and Phenyl-C. |
| Carbamate N-H | ~4.8-5.2 (br s, 1H) | - | Broad signal, exchangeable with D₂O. Correlates to C=O and C4. |
| C=O (Carbamate) | - | ~156 | Characteristic carbonyl shift for carbamates. |
| Azepane-H (C2, C7) | ~3.0-3.3 (m, 4H) | ~50-55 | Protons adjacent to the ring nitrogen (C2, C7). |
| Azepane-H (C3, C5) | ~1.6-1.9 (m, 4H) | ~35-40 | Methylene protons adjacent to the quaternary center. |
| Azepane-H (C6) | ~1.4-1.6 (m, 2H) | ~25-30 | Remaining methylene protons. |
| C4 (Quaternary) | - | ~58-62 | Key signal lacking attached protons (verified by DEPT-135). |
| C4-Methyl | ~1.2 (s, 3H) | ~25 | Sharp singlet. Correlates to C4, C3, and C5. |
Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
1D ¹H Acquisition: Acquire a standard proton spectrum over a range of 0-10 ppm.
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm. A DEPT-135 experiment is recommended to differentiate CH, CH₂, and CH₃ signals from quaternary carbons.
-
2D COSY Acquisition: This experiment identifies proton-proton (H-H) couplings, which is critical for mapping the connectivity within the azepane ring system.
-
2D HSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to, allowing for definitive assignment of the carbon signals for all protonated carbons.
-
2D HMBC Acquisition: This long-range correlation experiment is arguably the most critical. It reveals couplings between protons and carbons separated by 2-3 bonds. Key expected correlations are from the C4-Methyl protons to C4, C3, and C5, and from the N-H proton to the C=O and C4 carbons, unambiguously linking the carbamate to the azepane ring at the correct position.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint. Electrospray ionization (ESI) in positive mode is the method of choice due to the presence of basic nitrogen atoms that are easily protonated.
Rationale for Experimental Choice: ESI is a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]⁺), directly confirming the molecular weight.[5] Tandem MS (MS/MS) can then be used to induce fragmentation, providing data that validates the proposed structure. Carbamates exhibit predictable fragmentation patterns, adding a layer of self-validation to the analysis.[6][7]
Expected Fragmentation Pattern
| m/z Value | Ion Identity | Description |
| 263.18 | [M+H]⁺ | Protonated molecular ion. Confirms MW of 262.35. |
| 155.15 | [M - C₇H₇O]⁺ | Loss of the benzyloxy group. |
| 126.13 | [C₈H₁₆N]⁺ | Azepane fragment after loss of the benzyl carbamate moiety. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable and characteristic fragment from the benzyl group. |
Protocol: LC-MS Analysis
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Chromatography: Use a C18 reverse-phase column (e.g., Waters BEH C18) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.[7]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS Scan: Perform a full scan from m/z 50 to 500 to detect the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 263.18) for collision-induced dissociation (CID) to generate the fragmentation spectrum and confirm the key structural fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Rationale for Experimental Choice: The carbamate group has several strong, characteristic IR absorptions. Their presence or absence provides immediate, powerful evidence for the correctness of the structure. ATR-FTIR is often used for its convenience and minimal sample preparation.[8]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Carbamate N-H |
| 3030-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Aliphatic C-H (Azepane, Methyl) |
| ~1690-1710 | C=O Stretch | Carbamate Carbonyl |
| ~1520 | N-H Bend / C-N Stretch | "Amide II" band of carbamate |
| ~1250 | C-O Stretch | Carbamate ester C-O |
Protocol: ATR-FTIR Analysis
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the neat oil or semi-solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[9]
-
Analysis: Identify the key vibrational bands and compare them to expected values for carbamates and aliphatic amines.[10]
Chromatographic Analysis and Stereochemistry
HPLC Purity Determination
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of the compound.
Rationale for Experimental Choice: The benzyl group provides a strong UV chromophore, making UV detection highly sensitive. A standard reverse-phase C18 column provides excellent separation for molecules of this polarity. Purity is typically assessed by calculating the peak area percentage.
Protocol: Purity Analysis by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid).
-
Detection: UV at 254 nm.
-
Analysis: Inject a solution of the compound (~1 mg/mL) and integrate all peaks. The purity is the area of the main peak as a percentage of the total area of all peaks.
Chiral Separation
Since the C4 carbon is a stereocenter, the synthesized material is a racemate unless an asymmetric synthesis was employed. Separating and quantifying the enantiomers is critical for drug development.
Rationale for Experimental Choice: Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective method. Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for a wide range of compounds, including amines and carbamates.[11]
Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based CSP (e.g., Chiralpak AD-3 or similar).
-
Mobile Phase: Typically a normal-phase system, such as a mixture of n-Hexane and Isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.[11]
-
Detection: UV at 254 nm.
-
Analysis: The racemate should resolve into two distinct peaks with equal area. This method can then be used to determine the enantiomeric excess (ee) of asymmetrically synthesized batches.
Definitive 3D Structure: Single-Crystal X-Ray Diffraction
While the combination of NMR and MS can define the constitution and connectivity of a molecule, only single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure in the solid state, including its absolute configuration (if a suitable crystal is obtained).[12][13]
Rationale for Experimental Choice: This technique is the undisputed "gold standard" for structural proof.[13] It directly maps the electron density of the crystal, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles.[12][14]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent system and allowing for slow solvent evaporation, vapor diffusion, or cooling to induce the formation of a single, high-quality crystal (typically >0.1 mm).[12]
-
Data Collection: The crystal is mounted and placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.[14]
Safety and Handling
Appropriate safety measures must be observed when handling Benzyl (4-methylazepan-4-yl)carbamate and its precursors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential aerosols or vapors.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[16]
Conclusion
The structural analysis of Benzyl (4-methylazepan-4-yl)carbamate is a case study in modern analytical chemistry, requiring a thoughtful and integrated application of multiple techniques. While 1D NMR and LC-MS can provide rapid confirmation of identity and purity, they are insufficient for a molecule of this complexity. Unambiguous proof of structure relies on the detailed connectivity information provided by 2D NMR experiments, particularly HMBC, which definitively links the carbamate functionality to the C4 position of the azepane ring. Furthermore, for applications in regulated environments such as pharmaceuticals, chiral chromatography is mandatory to control the stereochemical identity of the final compound. Finally, single-crystal X-ray diffraction, when achievable, stands as the ultimate arbiter, providing absolute proof of the three-dimensional molecular architecture. By following the causal-driven workflow outlined in this guide, researchers can ensure the scientific integrity of their work and build a robust foundation for further development.
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